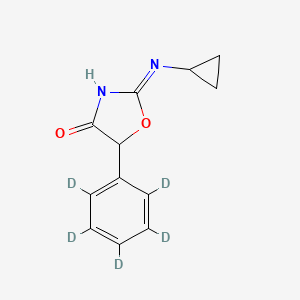
Cyclopropyl Pemoline-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl Pemoline-d5 is a deuterium-labeled derivative of Cyclopropyl Pemoline, a compound known for its central stimulant properties. The molecular formula of this compound is C12H12N2O2, and it has a molecular weight of 216.24 g/mol . This compound is primarily used in scientific research due to its unique properties and applications.
准备方法
The synthesis of Cyclopropyl Pemoline-d5 involves several steps, starting from the appropriate deuterated precursors. The general synthetic route includes the following steps:
Formation of Cyclopropylamine: This is achieved by reacting cyclopropyl bromide with ammonia under controlled conditions.
Synthesis of Deuterated Phenylhydrazine: This involves the deuteration of phenylhydrazine using deuterium gas.
Cyclization Reaction: The cyclopropylamine and deuterated phenylhydrazine are then subjected to a cyclization reaction to form this compound.
Industrial production methods for this compound are similar but are scaled up to meet the demand for research purposes. These methods ensure high purity and yield of the final product.
化学反应分析
Cyclopropyl Pemoline-d5 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major product formed is the corresponding oxazolone derivative.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl ring, often using reagents like sodium azide or halogens.
科学研究应用
Cyclopropyl Pemoline-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: The compound is used to investigate metabolic pathways and enzyme interactions.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of related stimulant drugs.
作用机制
Cyclopropyl Pemoline-d5 exerts its effects by acting as a central nervous system stimulant. It likely affects neurotransmitter levels in the brain, particularly dopamine. The compound functions as a dopamine reuptake inhibitor and releasing agent, leading to increased dopamine levels in the synaptic cleft. This action enhances neurotransmission and results in stimulant effects .
相似化合物的比较
Cyclopropyl Pemoline-d5 is similar to other central stimulants such as:
Pemoline: Both compounds share a similar mechanism of action, but this compound is deuterium-labeled, making it useful for specific research applications.
Cyclazodone: This compound also acts as a central stimulant but differs in its chemical structure and specific pharmacological effects.
Phenylisohydantoin: Another stimulant with a different chemical structure but similar stimulant properties
This compound stands out due to its deuterium labeling, which provides unique advantages in research, particularly in studies involving metabolic pathways and reaction mechanisms.
属性
IUPAC Name |
2-cyclopropylimino-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-oxazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-10(8-4-2-1-3-5-8)16-12(14-11)13-9-6-7-9/h1-5,9-10H,6-7H2,(H,13,14,15)/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNRKTAYPGADPGW-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=C2NC(=O)C(O2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)NC(=NC3CC3)O2)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














